molecular formula C14H15BrN2O2 B2695406 6-(Boc-amino)-5-bromoquinoline CAS No. 889650-18-4

6-(Boc-amino)-5-bromoquinoline

Cat. No. B2695406
CAS RN: 889650-18-4
M. Wt: 323.19
InChI Key: NDSMGXYVEQETDA-UHFFFAOYSA-N
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Description

“6-(Boc-amino)-5-bromoquinoline” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .


Molecular Structure Analysis

The molecular structure of a similar compound, “6-(Boc-amino)hexyl bromide”, has been reported with a molecular formula of C11H22BrNO2 . The average mass is 280.202 Da and the monoisotopic mass is 279.083374 Da .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved under mild acidolysis . The reactivity of Boc2O/DMAP is highly increased in comparison with that of Boc2O, allowing the substitution of nitrogen-bound hydrogens far beyond such in ordinary amino functions .

Scientific Research Applications

Organic Synthesis and Ligand Development

Friedländer Condensation

6-Bromoquinoline derivatives, closely related to 6-(Boc-amino)-5-bromoquinoline, are synthesized through the Friedländer condensation. This approach is fundamental in creating bidentate and tridentate ligands, which have applications in forming biquinolines or 6-alkynyl derivatives through further chemical reactions. These derivatives exhibit significant optical properties, such as high emission quantum yields, making them valuable in materials science and photophysical studies (Hu, Zhang, & Thummel, 2003).

Buchwald-Hartwig Amination

The controlled functionalization of 6-bromo-2-chloroquinoline via sequential and selective Buchwald-Hartwig amination reactions demonstrates the versatility of quinoline derivatives in synthesizing ligands with enhanced binding affinity for specific protein domains. This technique is pivotal in medicinal chemistry for developing therapeutic agents targeting protein-protein interactions (Smith, Jones, Booker, & Pyke, 2008).

Photolabile Protecting Groups

Brominated quinoline derivatives have been explored as photolabile protecting groups for carboxylic acids. The development of such groups with greater quantum efficiency and sensitivity to multiphoton-induced photolysis extends their utility in biological and chemical research, enabling precise spatial and temporal control over the release of bioactive compounds (Fedoryak & Dore, 2002).

Antioxidant Properties

The exploration of ethoxyquin and its analogues, including derivatives of quinoline, for their antioxidant capacity reveals the potential of these compounds in mitigating oxidative stress. Such research is crucial in understanding the molecular basis of antioxidant action and in designing novel antioxidants with improved efficacy and specificity (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).

Spectrophotometric Detection of Metals

Quinoline derivatives have been applied in developing sensitive spectrophotometric methods for detecting trace metals such as cobalt and nickel. This utilization underscores the role of quinoline-based reagents in analytical chemistry for environmental monitoring and the quality control of materials (Zhao, Xia, & Hu, 1999).

Future Directions

The use of Boc-protected amino compounds is expected to continue to play an important role in the field of peptide synthesis . Future research may focus on expanding the applicability of amino acid ionic liquids (AAILs), which can be prepared from commercially available Boc-protected amino acids .

properties

IUPAC Name

tert-butyl N-(5-bromoquinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMGXYVEQETDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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